molecular formula C10H13BrO B3189986 1-(3-Bromophenyl)-2-methylpropan-2-ol CAS No. 3762-39-8

1-(3-Bromophenyl)-2-methylpropan-2-ol

Cat. No.: B3189986
CAS No.: 3762-39-8
M. Wt: 229.11 g/mol
InChI Key: OLYJGZCFJLMCKV-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a tertiary alcohol group

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)-2-methylpropan-2-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to various physiological effects.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acetylcholinesterase can alter neurotransmitter levels, impacting cell signaling and communication . Additionally, changes in gene expression and metabolic pathways may occur as a result of the compound’s presence, leading to alterations in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission and potentially causing various physiological effects. Additionally, the compound may interact with other enzymes and proteins, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound may also result in changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Toxic or adverse effects may be observed at high doses, including potential damage to the nervous system and other organs. It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can undergo phase I and phase II metabolic reactions, including demethylation, dehydrogenation, and conjugation with glucuronide and sulfate . These metabolic pathways can affect the compound’s activity and its interactions with other biomolecules. Additionally, changes in metabolic flux and metabolite levels may occur as a result of the compound’s presence.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can determine the compound’s availability and effectiveness in different cellular compartments and tissues.

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the bromination of 3-phenylpropan-2-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like dichloromethane and may be catalyzed by light or heat to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the bromine with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: 1-(3-Phenyl)-2-methylpropan-2-ol.

    Substitution: 1-(3-Azidophenyl)-2-methylpropan-2-ol.

Scientific Research Applications

1-(3-Bromophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-2-methylpropan-2-ol: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)-2-methylpropan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-2-propanol: Similar structure but with a primary alcohol group instead of a tertiary alcohol.

Uniqueness: The presence of the bromine atom in the meta position and the tertiary alcohol group makes this compound unique in terms of its reactivity and potential applications. The specific arrangement of functional groups influences its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

1-(3-bromophenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYJGZCFJLMCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-39-8
Record name 1-(3-bromophenyl)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methylmagnesium bromide (3M solution in diethylether, 51.6 mL, 155 mmol) was slowly added to a solution of 1-(3-bromo-phenyl)propan-2-one (15.0 g, 70 mmol) in dry diethylether (200 mL) at 0° C. The resulting mixture was left for 3 hours, then cooled to 0° C. and slowly quenched with saturated aqueous ammonium chloride solution. The organic phase was washed with brine and dried (sodium sulfate). The yellow oil was then purified by column chromatography on silica gel eluting with dichloromethane:pentane:methanol (90:5:5 by volume to afford a pale yellow oil (13.26 g).
Quantity
51.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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